2-(2-chlorophenyl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
CAS No.: 1105202-87-6
Cat. No.: VC4483289
Molecular Formula: C18H21ClN4O2S
Molecular Weight: 392.9
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105202-87-6 |
|---|---|
| Molecular Formula | C18H21ClN4O2S |
| Molecular Weight | 392.9 |
| IUPAC Name | 2-(2-chlorophenyl)-N-[2-[2-oxo-2-(propylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide |
| Standard InChI | InChI=1S/C18H21ClN4O2S/c1-2-7-20-17(25)9-23-18(13-10-26-11-15(13)22-23)21-16(24)8-12-5-3-4-6-14(12)19/h3-6H,2,7-11H2,1H3,(H,20,25)(H,21,24) |
| Standard InChI Key | ZXSQARBVHSVUHV-UHFFFAOYSA-N |
| SMILES | CCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)CC3=CC=CC=C3Cl |
Introduction
The compound 2-(2-chlorophenyl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a complex organic molecule with a molecular formula of C18H21ClN4O2S and a molecular weight of 392.9 g/mol . This compound belongs to the class of acetamides, which are derivatives of acetic acid where the hydroxyl group is replaced by an amine group. The presence of a thieno[3,4-c]pyrazole ring system makes it a member of a broader class of heterocyclic compounds, which are known for their diverse biological activities.
Synthesis and Preparation
The synthesis of such complex heterocyclic compounds typically involves multi-step reactions. While specific details for the synthesis of 2-(2-chlorophenyl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide are not readily available, similar compounds are often prepared using methods involving the condensation of appropriate starting materials under controlled conditions. For instance, the use of chloroacetyl chloride with arylamines under basic conditions is a common approach for forming acetamide derivatives .
Biological Activity and Potential Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume